molecular formula C13H14N2O2 B11876862 N-(2-(2-Formyl-1H-indol-3-yl)ethyl)acetamide CAS No. 113247-39-5

N-(2-(2-Formyl-1H-indol-3-yl)ethyl)acetamide

Cat. No.: B11876862
CAS No.: 113247-39-5
M. Wt: 230.26 g/mol
InChI Key: MHOXHDGPTJTDPS-UHFFFAOYSA-N
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Description

N-(2-(2-Formyl-1H-indol-3-yl)ethyl)acetamide is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by the presence of an indole ring system, which is a common structural motif in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-Formyl-1H-indol-3-yl)ethyl)acetamide typically involves the formation of the indole ring followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . The formyl group can be introduced via Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent like DMF and POCl3 .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and yield of the desired product. The formylation step is also scaled up using industrial-grade reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-Formyl-1H-indol-3-yl)ethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2-(2-Formyl-1H-indol-3-yl)ethyl)acetamide involves its interaction with various molecular targets. The indole ring system can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The formyl group can undergo metabolic transformations, contributing to the compound’s overall activity .

Properties

CAS No.

113247-39-5

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

N-[2-(2-formyl-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C13H14N2O2/c1-9(17)14-7-6-11-10-4-2-3-5-12(10)15-13(11)8-16/h2-5,8,15H,6-7H2,1H3,(H,14,17)

InChI Key

MHOXHDGPTJTDPS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=C(NC2=CC=CC=C21)C=O

Origin of Product

United States

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